

Application Notes and Protocols for EDC/NHS Chemistry with Carboxylated PEG Linkers

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Compound of Interest

Compound Name: CH₂COOH-PEG6-CH₂COOH

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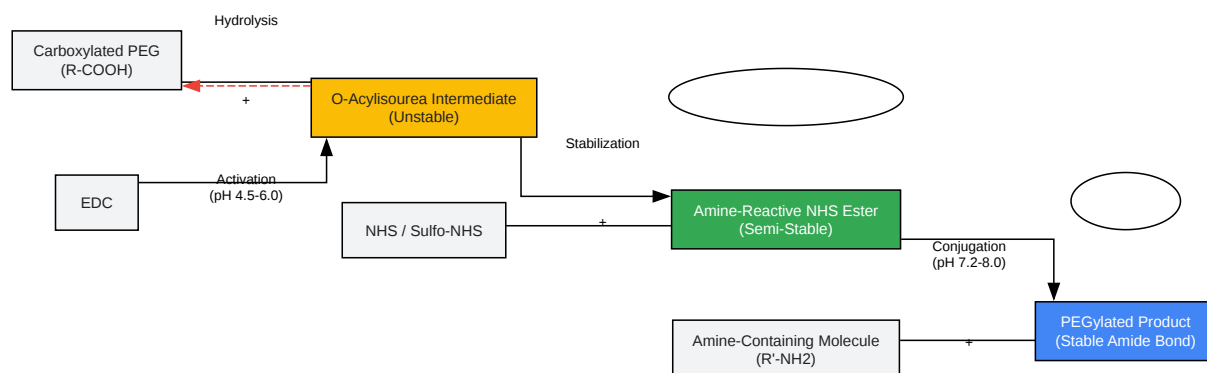
This document provides detailed application notes and protocols for the utilization of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to conjugate carboxylated polyethylene glycol (PEG) linkers to primary amine-containing molecules. This method is a cornerstone in bioconjugation, enabling the enhancement of therapeutic molecules' solubility, stability, and pharmacokinetic profiles.^[1]

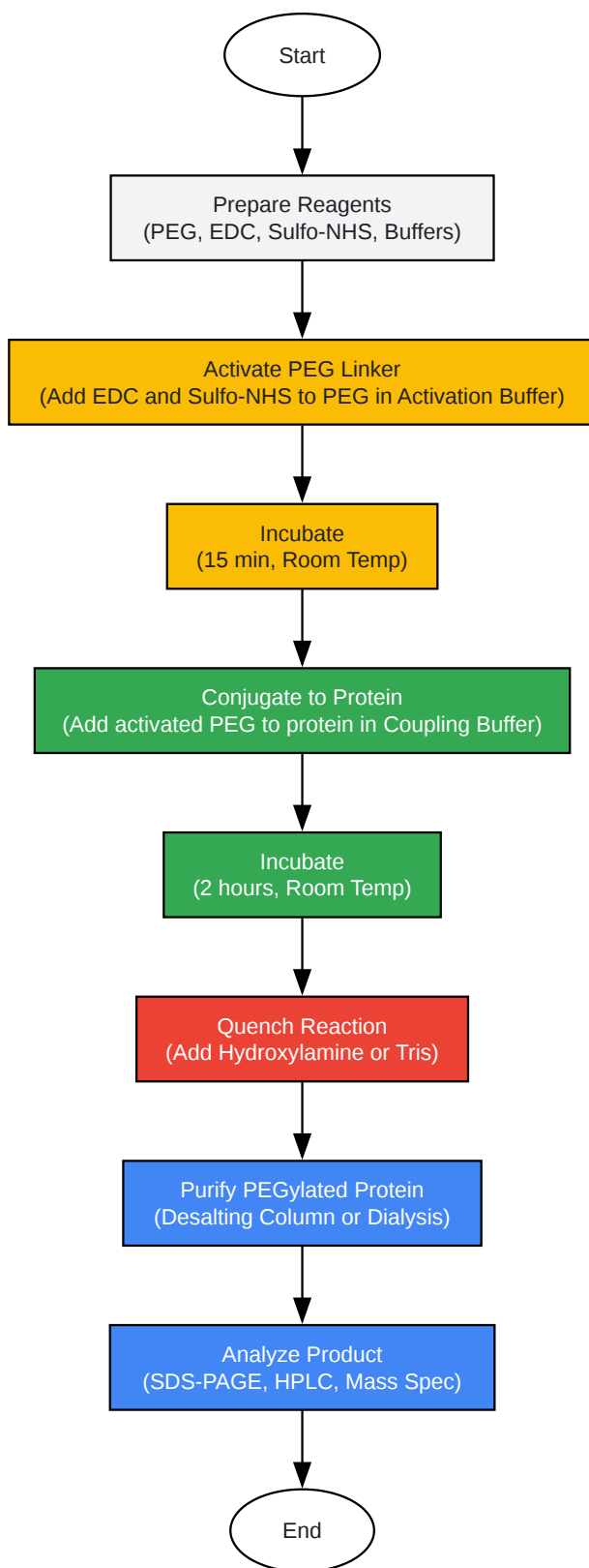
Principle of the Reaction

The EDC/NHS coupling reaction is a highly efficient, two-step process that covalently links a carboxyl group with a primary amine to form a stable amide bond.^[1] This chemistry is widely adopted due to its reliability and mild reaction conditions, making it suitable for modifying a variety of molecules, including proteins, peptides, and antibodies.^[1]

The process begins with the activation of the terminal carboxylic acid on the PEG linker by EDC, which results in a highly reactive but unstable O-acylisourea intermediate.^{[1][2]} To prevent hydrolysis of this intermediate and improve reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS rapidly converts the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.^{[1][2]} This semi-stable ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, with NHS being released as a byproduct.^[3]

Visualization of the Reaction Pathway





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